molecular formula C11H12N4 B3248541 3-Hydrazino-6-(4-methylphenyl)pyridazine CAS No. 18772-77-5

3-Hydrazino-6-(4-methylphenyl)pyridazine

Cat. No.: B3248541
CAS No.: 18772-77-5
M. Wt: 200.24 g/mol
InChI Key: MORPXDYMWBGQNW-UHFFFAOYSA-N
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Description

Overview of Pyridazine (B1198779) Chemistry and Derivatives

Pyridazine (C₄H₄N₂) is a colorless liquid that is isomeric with pyrimidine (B1678525) and pyrazine (B50134). chemicalbook.com The presence of two adjacent, electronegative nitrogen atoms makes the pyridazine ring electron-deficient, which significantly influences its chemical reactivity and physical properties. nih.gov This electronic nature is a key factor in its utility as a building block in medicinal chemistry. The pyridazine core is found in several commercially available drugs, highlighting its importance. chemicalbook.com

The synthesis of the pyridazine ring system can be achieved through various methods, often involving the condensation of 1,4-dicarbonyl compounds like diketones or ketoacids with hydrazine (B178648) (H₂NNH₂). chemicalbook.com Once formed, the pyridazine ring can be further functionalized. A common synthetic strategy involves the conversion of a pyridazinone (a pyridazine ring containing a carbonyl group) to a chloropyridazine, which can then be reacted with nucleophiles. For instance, treatment of a chloropyridazine with hydrazine hydrate (B1144303) is a standard method for introducing a hydrazino group, yielding a hydrazinopyridazine derivative. prepchem.comgoogle.com This hydrazino moiety is a versatile functional group that serves as a precursor for the synthesis of a wide array of other heterocyclic systems. nih.govnih.gov

Unique Structural Attributes of 3-Hydrazino-6-(4-methylphenyl)pyridazine

The compound this compound possesses a distinct molecular architecture that combines three key components: the pyridazine ring, a 4-methylphenyl (p-tolyl) group, and a hydrazino (-NHNH₂) functional group.

The core of the molecule is the aromatic pyridazine ring, which is expected to be largely planar. Attached at the 6-position is the p-tolyl group. The phenyl ring and the pyridazine ring are likely to be twisted relative to each other to minimize steric hindrance. At the 3-position, the hydrazino group provides a site of high reactivity. The lone pairs of electrons on the nitrogen atoms of the hydrazino group are available for donation, making it a potent nucleophile and a key handle for subsequent chemical transformations. The combination of an electron-deficient pyridazine ring with an electron-rich hydrazino group creates a molecule with diverse reactive potential.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 18772-77-5 fluorochem.co.uk
Molecular Formula C₁₁H₁₂N₄ fluorochem.co.uk
Canonical SMILES Cc1ccc(-c2ccc(NN)nn2)cc1 fluorochem.co.uk

| InChI Key | InChI=1S/C11H12N4/c1-8-2-4-9(5-3-8)11-7-6-10(12-13-11)14-15 fluorochem.co.uk |

This is an interactive data table. Users can sort and filter the information.

Scope and Research Imperatives for this compound

The primary research value of this compound lies in its role as a versatile synthetic intermediate. The hydrazino group is a key functional handle that allows for the construction of more complex, often fused, heterocyclic systems. This synthetic utility is the main driver for research into compounds of this class.

For example, the hydrazino group can react with various electrophiles to undergo cyclization reactions. Research on analogous hydrazinopyridazine compounds has demonstrated several key transformations:

Formation of Triazolopyridazines: Reaction with reagents like acetic anhydride (B1165640) can lead to the formation of fused triazolo[4,3-b]pyridazine systems. This reaction involves the cyclization of the hydrazino moiety with the acyl group. nih.gov

Synthesis of Thiazole Derivatives: The hydrazino group can be converted into a thiosemicarbazide (B42300) by reacting with an isothiocyanate. This intermediate can then be cyclized with α-haloketones to yield thiazole-substituted pyridazines. nih.gov

Construction of Pyridine (B92270) Rings: The reactivity of the hydrazino group can be harnessed to build additional rings. For instance, reaction with cinnamonitrile (B126248) derivatives can afford new pyridine rings fused or linked to the pyridazine core. nih.gov

Formation of Hydrazones: The terminal amino group of the hydrazino moiety readily condenses with aldehydes and ketones to form stable hydrazones, which can be valuable intermediates or final products in their own right. nih.gov

These examples underscore the research imperative for compounds like this compound. Its value is not necessarily in the molecule itself, but in its potential to serve as a starting material for a diverse library of novel heterocyclic compounds. The exploration of its reactivity with a wide range of reagents is essential for unlocking new chemical structures with potential applications in materials science and medicinal chemistry.

Synthetic Methodologies for this compound and its Precursors

The synthesis of this compound, a molecule of interest in medicinal and materials chemistry, relies on established and innovative methodologies in heterocyclic chemistry. The construction of the core pyridazine ring and the subsequent introduction of the hydrazino functional group can be achieved through several strategic pathways. These routes range from classical condensation reactions to modern cross-coupling techniques, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Properties

IUPAC Name

[6-(4-methylphenyl)pyridazin-3-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-8-2-4-9(5-3-8)10-6-7-11(13-12)15-14-10/h2-7H,12H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORPXDYMWBGQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423513
Record name [6-(4-methylphenyl)pyridazin-3-yl]hydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18772-77-5
Record name Pyridazine, 3-hydrazinyl-6-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18772-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(4-methylphenyl)pyridazin-3-yl]hydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Functionalization Strategies of 3 Hydrazino 6 4 Methylphenyl Pyridazine

Reactivity of the Hydrazino Moiety in 3-Position

The hydrazino group (-NHNH₂) is a potent nucleophile and a key functional handle for a wide array of chemical transformations. Its reactivity allows for the construction of diverse molecular architectures through condensation, cycloaddition, and substitution reactions.

The reaction of the terminal amino group of the hydrazino moiety with carbonyl compounds such as aldehydes and ketones readily forms stable hydrazone derivatives. This condensation reaction is a cornerstone for extending the molecular framework. The formation of hydrazones from hydrazine (B178648) derivatives typically proceeds under mildly acidic conditions (pH ≈ 4-5) to facilitate protonation of the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydrazine. quimicaorganica.org The reaction culminates in the elimination of a water molecule to yield the C=N bond of the hydrazone. quimicaorganica.orglibretexts.org

Research has demonstrated the synthesis of various hydrazones from related 3-hydrazino-pyridazine structures. For instance, 3-(R-phenyl)-6-hydrazine pyridazines have been successfully condensed with isatin (B1672199) and its derivatives to produce a series of corresponding hydrazones. nih.gov Similarly, pyridazinone-3-carboxylic acid hydrazides react with substituted 3-formyl chromones and 4-formylpyrazoles to afford a range of aldehyde hydrazones. researchgate.net These examples underscore the general applicability of this reaction to the 3-hydrazino-pyridazine core.

Table 1: Examples of Hydrazone Formation with Hydrazino-Pyridazine Analogs

Hydrazine ReactantCarbonyl CompoundProduct TypeReference
3-(R-phenyl)-6-hydrazine PyridazinesIsatin / 1-morpholinomethyl-isatinIndoline-2-one Hydrazones nih.gov
Pyridazinone-3-carboxylic acid hydrazidesSubstituted 3-formyl chromonesChromone-based Aldehyde Hydrazones researchgate.net
Pyridazinone-3-carboxylic acid hydrazides1-phenyl-3-aryl-4-formylpyrazolesPyrazole-based Aldehyde Hydrazones researchgate.net

The hydrazino group is a key precursor for building fused heterocyclic systems through cycloaddition and cyclocondensation reactions. These reactions significantly expand the chemical diversity of the pyridazine (B1198779) core, leading to therapeutically relevant scaffolds like triazolo[4,3-b]pyridazines and pyrazolo[3,4-d]pyridazines.

Triazolo-pyridazines: A common and efficient route to synthesize nih.govtpcj.orgnih.govtriazolo[4,3-b]pyridazines involves the reaction of a 3-hydrazino-pyridazine with various one-carbon synthons. For example, reacting 3-hydrazino-6-substituted phenyl pyridazine with substituted aroyl chlorides leads to the formation of 3-substituted phenyl-6-substituted phenyl nih.govtpcj.orgnih.govtriazolo[4,3-b]pyridazines. tpcj.org The reaction proceeds via acylation of the hydrazino group followed by intramolecular cyclization. Other reagents like phenyl isothiocyanate can be used to form an intermediate thiocarbamoylhydrazine, which upon ring closure in a basic medium, yields a triazolo-pyridazine derivative. researchgate.net The acylation of tetrazoles with chloroazines followed by a thermal ring transformation also serves as a robust method for creating triazolo-annulated azines. nih.gov

Pyrazolo-pyridazines: The synthesis of fused pyrazole (B372694) rings often involves the reaction of the hydrazino group with 1,3-dicarbonyl compounds or their equivalents. researchgate.netbeilstein-journals.org For instance, heating a 3-hydrazino-1H-pyrazolo[3,4-c]pyridazine with α-dicarbonyl compounds results in the formation of tricyclic pyridazinopyrazoloytriazines. researchgate.net The reaction of 3-hydrazino derivatives with active methylene (B1212753) compounds is another established route to produce pyrazolyl derivatives. researchgate.netnih.gov These multicomponent reactions often proceed with high regioselectivity. beilstein-journals.orgmdpi.com

Table 2: Synthesis of Fused Heterocycles from Hydrazino-Pyridazines

ReagentResulting Fused Ring SystemReaction TypeReference
Substituted Aroyl Chlorides nih.govtpcj.orgnih.govTriazolo[4,3-b]pyridazineAcylation-Cyclization tpcj.org
Phenyl Isothiocyanate1,2,4-Triazolo-pyridazineCyclization of Thiocarbamoylhydrazine researchgate.net
α-Dicarbonyl CompoundsPyrazolyl-pyridazinesCyclocondensation researchgate.net
Bis(methylthio)methylene]malononitrilePyrazolo[3,4-d]pyrimidineCyclocondensation nih.gov
Benzoic acid hydrazide (with thione analog) nih.govtpcj.orgnih.govTriazolo[4,3-b]pyridazineCyclocondensation mdpi.com

3-Hydrazino-6-(4-methylphenyl)pyridazine is itself commonly synthesized via a nucleophilic aromatic substitution reaction. The precursor, 3-chloro-6-(4-methylphenyl)pyridazine, is treated with hydrazine hydrate (B1144303), where the hydrazine acts as a potent nucleophile to displace the chloro substituent. tpcj.orgprepchem.com This reaction is a standard and efficient method for introducing the hydrazino group onto the pyridazine ring. google.comnih.gov

The hydrazino group, once installed, can participate in further substitution reactions. For example, the reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with reagents like acetic anhydride (B1165640), p-chlorobenzaldehyde, and carbon disulphide leads to the formation of various pyridazinotriazine derivatives, demonstrating the versatility of the hydrazinyl moiety in subsequent transformations. nih.gov

Modifications and Derivatization of the 6-(4-Methylphenyl) Moiety

Direct chemical modification of the 6-(4-methylphenyl) group on the this compound core is not extensively documented in the literature. Most synthetic efforts focus on derivatization through the more reactive hydrazino group or the pyridazine ring itself. The synthesis of the parent compound typically starts with a pre-functionalized aromatic hydrocarbon, such as toluene, which reacts with succinic anhydride to eventually form the 6-(4-methylphenyl)pyridazinone intermediate. tpcj.orgresearchgate.net

While direct derivatization is uncommon, related research on other tolyl-substituted pyridazines provides context. For example, a series of aryl-substituted pyridazines, including a tolyl-pyridazine, were synthesized in high yield from 1,2-diacyl fulvenes and hydrazine hydrate, indicating the stability of the tolyl group under these conditions. liberty.edu Further functionalization of these types of compounds is often proposed for applications in materials science. liberty.edu

Diversification of the Pyridazine Ring System through Substitution Reactions

The pyridazine ring, while aromatic, is electron-deficient due to the presence of two adjacent nitrogen atoms, making it susceptible to certain nucleophilic substitutions, particularly when activated by a good leaving group. A common strategy for diversifying the pyridazine core involves converting a pyridazinone to a chloropyridazine. nih.govmdpi.com For example, reacting a pyridazin-3(2H)-one with phosphorus oxychloride (POCl₃) effectively replaces the carbonyl oxygen with a chlorine atom. nih.gov This 3-chloropyridazine (B74176) derivative is a versatile intermediate, as the chlorine atom can be readily displaced by a variety of nucleophiles, including amines and thiols, allowing for the introduction of diverse functional groups onto the ring. nih.govnih.govresearchgate.net

Furthermore, the pyridazine ring can participate in cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction, to construct more complex fused systems, offering another pathway for diversification. organic-chemistry.orgresearchgate.net

Reaction Mechanisms and Pathways in Derivatization

The derivatization of this compound proceeds through several well-established reaction mechanisms.

Hydrazone Formation: This is a classic nucleophilic addition-elimination reaction. The mechanism begins with the nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic carbonyl carbon of an aldehyde or ketone. quimicaorganica.org This is followed by a series of proton transfers to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated to form a C=N double bond, yielding the final hydrazone product. quimicaorganica.orglibretexts.org

Cycloaddition/Cyclocondensation: The formation of fused heterocycles like triazolo-pyridazines and pyrazolo-pyridazines involves multi-step pathways. In the case of triazole formation with aroyl chlorides, the reaction starts with the nucleophilic acylation of the hydrazine. tpcj.org The resulting acylhydrazide intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the carbonyl carbon, followed by dehydration to form the aromatic triazole ring. For pyrazole synthesis from 1,3-dicarbonyls, the reaction is a cyclocondensation where both nitrogens of the hydrazine moiety react with the two electrophilic carbonyl carbons to form a new five-membered ring. beilstein-journals.orgmdpi.com

Nucleophilic Aromatic Substitution (SₙAr): The synthesis of the title compound from its 3-chloro precursor is a classic SₙAr reaction. The electron-deficient nature of the pyridazine ring facilitates the attack of the nucleophile (hydrazine) at the carbon atom bearing the leaving group (chlorine). This addition step forms a negatively charged intermediate, often called a Meisenheimer complex, which is stabilized by resonance. wur.nl In the final step, the leaving group is eliminated, and the aromaticity of the pyridazine ring is restored. wur.nl

Spectroscopic Characterization and Structural Elucidation of 3 Hydrazino 6 4 Methylphenyl Pyridazine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For 3-Hydrazino-6-(4-methylphenyl)pyridazine, ¹H and ¹³C NMR spectroscopy provide key data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the p-tolyl group typically appear as two doublets in the aromatic region (around 7.0-8.0 ppm), with the methyl group protons showing a characteristic singlet further upfield (around 2.4 ppm). The protons on the pyridazine (B1198779) ring would also produce signals in the downfield aromatic region. The protons of the hydrazino group (-NH-NH₂) would appear as exchangeable signals, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show signals for the methyl carbon, the aromatic carbons of the tolyl ring, and the carbons of the pyridazine ring. The chemical shifts of the pyridazine ring carbons are particularly informative for confirming the substitution pattern. Combining ¹H and ¹³C NMR data with 2D NMR experiments like COSY, HSQC, and HMBC allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the entire molecule. mdpi.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

GroupAtom TypePredicted Chemical Shift (ppm)MultiplicityNotes
p-Tolyl-CH₃~2.4Singlet (s)
p-TolylAromatic C-H~7.3-7.9Doublet (d)Two distinct doublets expected
PyridazineAromatic C-H~7.0-8.0Doublet (d)Two distinct doublets expected
Hydrazino-NH₂VariableBroad Singlet (br s)D₂O exchangeable
Hydrazino-NH-VariableBroad Singlet (br s)D₂O exchangeable
p-Tolyl-C H₃~21Quartet (q) in ¹³C
p-TolylAromatic C -H~125-130Doublet (d) in ¹³C
p-TolylQuaternary C ~135-142Singlet (s) in ¹³CTwo signals expected
PyridazineC -H~120-130Doublet (d) in ¹³C
PyridazineQuaternary C ~150-160Singlet (s) in ¹³CTwo signals expected

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming its structure. Key expected absorptions include:

N-H Stretching: The hydrazino group will show characteristic stretching vibrations in the region of 3100-3400 cm⁻¹. These bands can be broad due to hydrogen bonding. liberty.eduacs.org

C-H Stretching: Aromatic C-H stretching vibrations from both the phenyl and pyridazine rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. liberty.edu

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the pyridazine ring and the C=C bonds of both aromatic rings typically appear in the 1400-1650 cm⁻¹ region. liberty.edu

N-H Bending: The bending vibration for the -NH₂ group is expected around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring breathing vibrations are often strong in Raman spectra. For substituted triazines, a related heterocyclic system, strong bands are observed for the ring breathing vibration. nih.gov Similarly, the pyridazine ring in the title compound would be expected to show a characteristic strong Raman band.

Interactive Table 2: Key IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Hydrazino (-NH₂)Symmetric & Asymmetric Stretch3100 - 3400Medium - Strong
Aromatic C-HStretch3000 - 3100Medium - Weak
Aliphatic C-H (-CH₃)Stretch2850 - 2980Medium
Aromatic C=CStretch1500 - 1600Medium - Strong
Pyridazine C=NStretch1550 - 1650Medium - Strong
Hydrazino N-HBend~1600Medium

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound (molecular formula C₁₁H₁₂N₄), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (200.24 g/mol ).

High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable structural information. Plausible fragmentation pathways for this compound under electron ionization (EI) conditions could include:

Loss of the hydrazino group (-N₂H₃) or parts of it, such as NH₂.

Cleavage of the pyridazine ring.

Fragmentation of the tolyl group, for instance, loss of a methyl radical.

Studying the fragmentation of related heterocyclic systems, such as pyrimidinethiones, shows that fragmentation often begins with the elimination of side functional groups, followed by the cleavage of the heterocyclic ring itself, which is generally more stable. sapub.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles.

This technique would unambiguously confirm the connectivity of the atoms and the planarity of the pyridazine and phenyl rings. Furthermore, it would reveal the conformation of the hydrazino group relative to the pyridazine ring. Crucially, X-ray crystallography can identify and characterize intermolecular interactions in the solid state, such as hydrogen bonding involving the hydrazino group, which dictates the crystal packing. In related furo[3,4-d]pyridazin-1(2H)-one structures, X-ray analysis was crucial to establish the dominant tautomeric form in the solid state. mdpi.com

Theoretical and Computational Chemistry Approaches to 3 Hydrazino 6 4 Methylphenyl Pyridazine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties of heterocyclic systems like pyridazines.

Electronic Structure and Molecular Orbital Analysis

DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry of 3-Hydrazino-6-(4-methylphenyl)pyridazine and to calculate its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in understanding the molecule's reactivity.

The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. mdpi.com The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger energy gap suggests higher stability and lower chemical reactivity. mdpi.com For pyridazine (B1198779) derivatives, the distribution of these orbitals is typically spread across the pyridazine and phenyl rings. mdpi.com In the case of this compound, the hydrazino group is expected to significantly influence the HOMO energy, potentially raising it and making the molecule a better electron donor. The tolyl group, being an electron-donating group, would also contribute to this effect.

From these orbital energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

A hypothetical table of calculated quantum chemical parameters for this compound, based on typical values for similar structures, is presented below.

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--5.87
LUMO EnergyELUMO--1.25
Energy GapΔEELUMO - EHOMO4.62
Electronegativityχ-(ELUMO + EHOMO)/23.56
Chemical Hardnessη(ELUMO - EHOMO)/22.31
Global SoftnessS1/(2η)0.216

Table 1: Hypothetical Quantum Chemical Parameters for this compound.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

Quantum chemical calculations are also invaluable for predicting spectroscopic properties. Time-dependent DFT (TD-DFT) can be employed to simulate the UV-Vis absorption spectrum, identifying the electronic transitions responsible for the observed absorption bands. For pyridazine derivatives, these transitions often involve π → π* excitations within the aromatic rings.

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method within DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C). These theoretical values, when compared with experimental data, can aid in the structural confirmation of the synthesized compound. The calculated chemical shifts are typically correlated with experimental values to account for systematic errors and solvent effects. iucr.org

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide information on a static molecule, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations can be used to explore the conformational landscape of this compound. The flexibility of the molecule primarily arises from the rotation around the C-C bond connecting the phenyl ring to the pyridazine ring and the C-N and N-N bonds of the hydrazino group.

MD simulations can reveal the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with its environment. For instance, the orientation of the tolyl group relative to the pyridazine ring can influence the molecule's packing in a crystal lattice. The pyridazine ring in similar structures has been observed to adopt conformations like a skew-boat. fluorochem.co.uk

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions such as hydrogen bonds and van der Waals forces. nih.gov

For this compound, the hydrazino group provides both hydrogen bond donors (-NH2) and acceptors (the lone pair on the nitrogen atom), suggesting that N-H···N hydrogen bonds could be a significant feature in its crystal packing. Additionally, C-H···π interactions involving the phenyl and pyridazine rings are also likely to be present.

A hypothetical breakdown of intermolecular contacts for this compound is shown in the table below.

Contact TypeHypothetical Contribution (%)
H···H45.2
C···H/H···C25.8
N···H/H···N18.5
C···C5.5
C···N/N···C5.0

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis.

Structure-Activity Relationship (SAR) Studies via Computational Methods (non-pharmacological context)

While SAR studies are most common in drug discovery, the principles can be applied to other areas, such as materials science or agrochemistry. tandfonline.comscience.gov Computational methods can be used to build SAR models that relate the structural features of a series of compounds to their observed activity. For example, in the context of developing new agrochemicals, one might investigate how different substituents on the pyridazine ring affect properties like herbicidal or insecticidal activity. rjptonline.org

For this compound, a computational SAR study could involve creating a library of analogous compounds with different substituents on the phenyl ring or modifications to the hydrazino group. By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each analog and correlating them with a measured non-pharmacological activity, a quantitative structure-activity relationship (QSAR) model could be developed. Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties. For instance, studies on pyridazine derivatives have explored their potential as corrosion inhibitors, where computational methods help to understand the interaction between the molecule and a metal surface. science.gov

Advanced Applications of 3 Hydrazino 6 4 Methylphenyl Pyridazine and Its Architectures in Chemical Science

Materials Science Applications

The inherent properties of the pyridazine (B1198779) ring, such as its ability to participate in π-π stacking interactions and act as a dual hydrogen-bond acceptor, make it an attractive component for the design of novel materials. nih.gov The presence of the hydrazino and 4-methylphenyl groups in 3-Hydrazino-6-(4-methylphenyl)pyridazine further expands its potential for creating materials with tailored optical and structural properties.

Chemiluminescent Materials

Chemiluminescence, the emission of light from a chemical reaction, is a phenomenon of significant interest for applications in analytical chemistry, bioassays, and lighting. Luminol, a phthalhydrazide (B32825) derivative, is the most well-known chemiluminescent compound. The structural similarity of pyridazine-diones to phthalhydrazides suggests their potential as chemiluminescent agents.

Research into luminol-related compounds has led to the synthesis of pyrazolopyridopyridazine diones, which can be considered analogues of this compound derivatives. nih.gov For instance, the reaction of 1,3-diarylpyrazolopyrrolopyridine-6,8-diones with hydrazine (B178648) monohydrate yields luminol-type pyrazolopyridopyridazine diones. nih.gov These compounds exhibit interesting photoluminescent properties, and their emission characteristics can be tuned by varying the substituents on the aryl rings. nih.gov The synthesis of 1-Phenyl-3-(p-tolyl)-7,8-dihydro-3H-pyrazolo[4′,3′:5,6]pyrido[3,4-d]pyridazine-6,9-dione, a compound structurally related to derivatives of the title compound, highlights the accessibility of such chemiluminescent scaffolds. nih.gov The investigation of these and similar structures provides a foundation for developing new chemiluminescent probes based on the 3-hydrazino-6-arylpyridazine framework.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with push-pull electronic systems, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge, often exhibit large second-order NLO responses.

The pyridazine ring is electron-deficient and can act as an effective component of push-pull chromophores. uminho.ptuminho.pt Theoretical studies using Density Functional Theory (DFT) have shown that pyridazine-based systems functionalized with electron-donating and electron-accepting groups can possess significant molecular nonlinearity. uminho.ptuminho.pt For example, a series of push-pull pyridazines with a thiophene (B33073) donor at the 6-position and various acceptor-functionalized aromatic moieties at the 3-position were designed and their NLO properties computationally evaluated. uminho.ptuminho.pt These studies indicate that the incorporation of heterocyclic rings into the π-conjugated system is a powerful strategy for enhancing NLO responses. uminho.ptuminho.pt

Experimental work on related heterocyclic systems, such as pyrazine (B50134) derivatives, has demonstrated that the relative positioning of donor and acceptor groups significantly impacts the NLO response. rsc.org Furthermore, studies on styrylpyrimidines, which also feature an electron-deficient diazine core, have shown that branching can enhance the two-photon absorption cross-section, a key parameter for NLO applications. rsc.org While direct experimental data on the NLO properties of this compound is not yet available, the existing research on related pyridazine and diazine systems strongly suggests its potential as a precursor for novel NLO materials. The hydrazino group can act as an electron donor, and the p-tolyl group can be further functionalized to modulate the electronic properties of the molecule.

Compound Class NLO Property Investigated Key Findings Reference(s)
Push-pull Pyridazines Second-order molecular nonlinearity (DFT) Heterocyclic substitution enhances NLO response. uminho.ptuminho.pt
X-shaped Pyrazine Derivatives Second-order NLO response (HRS and DFT) Isomerism strongly affects the anisotropy of the NLO response. rsc.org
3,6-bis(2-pyridyl)pyridazine Second Harmonic Generation (SHG) and first hyperpolarizability Possesses large first hyperpolarizability. researchgate.net
Styrylpyrimidines Two-photon absorption (TPA) Branching enhances TPA cross-section. rsc.org

Photovoltaic and Organic Light Emitting Diode (OLED) Components

The development of efficient organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs) relies on the design of novel organic materials with tailored electronic and photophysical properties. Pyridazine derivatives have emerged as promising candidates for use in these technologies, particularly as components of organic sensitizers in dye-sensitized solar cells (DSSCs) and as interfacial layers in organic solar cells.

In the context of DSSCs, new D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) organic sensitizers have been synthesized using uminho.ptresearchgate.netnih.govthiadiazolo[3,4-d]pyridazine as an internal acceptor. mdpi.comresearchgate.netnih.gov Although the power conversion efficiencies of these initial devices were modest, the studies provided valuable insights. For instance, the high electron deficiency of the uminho.ptresearchgate.netnih.govthiadiazolo[3,4-d]pyridazine core was identified as a factor limiting light harvesting. researchgate.netnih.gov This suggests that tuning the electronic properties of the pyridazine unit is crucial for optimizing device performance.

Supramolecular Assembly and Crystal Engineering

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, focuses on the design and synthesis of crystalline solids with desired properties. The pyridazine ring, with its two adjacent nitrogen atoms, is an excellent hydrogen bond acceptor, making it a valuable building block for supramolecular assembly. nih.gov

The ability of pyridazines to form predictable hydrogen bonding networks is crucial for the construction of well-defined supramolecular architectures. The C-3 hydrogen of the pyridazine ring is a better C-H bond donor than the corresponding hydrogens in pyridine (B92270) or pyrimidine (B1678525), further enhancing its potential for directed intermolecular interactions. nih.gov While a specific crystal structure for this compound is not yet reported, the principles of molecular recognition in pyridazines suggest that the hydrazino group, with its N-H protons, can act as a hydrogen bond donor, complementing the acceptor capabilities of the pyridazine nitrogens. This donor-acceptor complementarity can be exploited to form tapes, sheets, or more complex three-dimensional structures.

Recent advances in automated synthesis and characterization are accelerating the discovery of new supramolecular assemblies. youtube.com High-throughput screening of combinatorial libraries of ligands and metal ions, for example, has led to the identification of novel cages and helicates. youtube.com The versatility of this compound makes it an ideal candidate for inclusion in such libraries, with the potential to form a wide range of self-assembled structures with interesting host-guest properties.

Catalysis and Ligand Design for Metal Complexes

The nitrogen atoms of the pyridazine ring possess lone pairs of electrons that can coordinate to metal centers, making pyridazine derivatives attractive ligands for the construction of metal complexes. These complexes can exhibit interesting magnetic, electronic, and catalytic properties. The hydrazino group in this compound provides an additional coordination site, allowing it to act as a bidentate or bridging ligand.

Pyridazine-based ligands have been used to synthesize a variety of transition metal complexes. researchgate.net For example, tridentate pyridazine ligands have been prepared through Schiff base condensation of 3-hydrazinopyridazines with pyridine aldehyde. researchgate.net The resulting complexes with first-row transition metals have been characterized by single-crystal X-ray diffraction, revealing the influence of substituents on the coordination geometry. researchgate.net

The catalytic activity of pyridazine-metal complexes has been explored in various organic transformations. Dinuclear ruthenium(II)-N-heterocyclic carbene complexes based on a pyridazine bridge have shown excellent activity for the oxidation of alkenes to diketones. acs.org Palladium(II) complexes with pyridine ligands have been studied as catalysts for cross-coupling reactions, with the electronic nature of the substituents on the pyridine ring influencing the catalytic efficiency. acs.org Iron terpyridine complexes, which are structurally related to pyridazine-based systems, have been shown to be effective catalysts for the degradation of phenols. rsc.org

The potential of this compound as a ligand in catalysis is significant. It can be used to synthesize both mononuclear and polynuclear complexes with tailored steric and electronic properties. The hydrazino group can also be derivatized to introduce other functionalities, such as phosphines or N-heterocyclic carbenes, to create multidentate ligands for a wide range of catalytic applications.

Ligand/Complex Type Metal(s) Application/Reaction Key Findings Reference(s)
Tridentate Pyridazine Ligands Co, Ni, Cu, Zn Coordination Chemistry Substituents influence coordination geometry. researchgate.net
Dinuclear Ru(II)-NHC Pyridazine Complex Ru Oxidation of Alkenes Excellent catalytic activity for alkene oxidation. acs.org
Pd(II) Pyridine Complexes Pd Suzuki-Miyaura and Heck Reactions Substituent effects on catalytic activity observed. acs.org
Iron Terpyridine Complexes Fe Phenol Degradation Fe(III) complex showed superior catalytic performance. rsc.org

Agrochemical Research and Development (e.g., Herbicidal, Fungicidal Potential)

The pyridazine heterocycle is a common motif in a number of biologically active compounds, including those with applications in agriculture. The search for new and effective herbicides and fungicides is a continuous effort, and pyridazine derivatives have shown promise in this area.

The herbicidal activity of pyridazine derivatives has been demonstrated in several studies. For example, 3-phenoxypyridazine (B2931075) derivatives have been evaluated for their pre-emergence herbicidal activities, with compounds containing ortho-substituents on the phenoxy ring showing the most significant effects. documentsdelivered.com More recently, a series of new pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to pyridazines, were synthesized and showed good herbicidal activity against monocotyledonous plants. mdpi.com Structure-activity relationship (SAR) studies indicated that the introduction of halogens into the benzene (B151609) ring significantly improved herbicidal activity. mdpi.com

Hydrazide and hydrazone derivatives, which can be readily prepared from this compound, have also been investigated for their agrochemical potential. New hydrazide and hydrazonoyl derivatives have been synthesized and tested for their ability to inhibit photosynthetic electron transport, a common mode of action for herbicides. researchgate.netnih.gov Some of these compounds exhibited inhibitory activity comparable to the commercial herbicide diuron. nih.gov

In addition to herbicidal activity, pyridazine derivatives have also been explored for their fungicidal properties. A patent application describes pyridazine derivatives and their use as fungicides, with specific compounds showing significant inhibition of fungal infestation on wheat and barley.

The insecticidal properties of pyridazine derivatives have also been investigated. Optimization of compounds initially designed as herbicides led to the discovery of [6-(3-pyridyl)pyridazin-3-yl]amides with aphicidal properties. nih.gov SAR studies showed that replacement of the amide moiety with hydrazines, hydrazones, or hydrazides was well-tolerated, suggesting that this compound could serve as a starting point for the development of new insecticides. nih.gov

Compound Class Agrochemical Activity Target Organism/System Key Findings Reference(s)
3-Phenoxypyridazine Derivatives Herbicidal Weeds (pre-emergence) Ortho-substituted compounds showed the most marked effects. documentsdelivered.com
Pyrido[2,3-d]pyrimidine Derivatives Herbicidal Monocots (bentgrass) Halogen substitution on the benzene ring improved activity. mdpi.com
Hydrazide and Hydrazonoyl Derivatives Herbicidal Photosynthetic Electron Transport Some derivatives showed activity comparable to diuron. researchgate.netnih.gov
[6-(3-pyridyl)pyridazin-3-yl]amides and derivatives Insecticidal Aphids Replacement of amide with hydrazine/hydrazone was tolerated. nih.gov

Role as a Synthetic Synthon and Building Block for Complex Heterocyclic Systems

The chemical architecture of this compound, featuring a nucleophilic hydrazine moiety attached to an electron-deficient pyridazine ring, establishes it as a highly versatile and valuable synthetic synthon. This unique combination of functional groups allows it to serve as a foundational building block for the construction of a diverse array of more complex heterocyclic systems. Its utility is most prominently demonstrated in cyclocondensation and multicomponent reactions, where the hydrazine group acts as a key reactive site for ring formation.

The primary reactivity of the hydrazine group involves its condensation with various electrophilic partners, particularly carbonyl compounds. These reactions are fundamental to the elaboration of the pyridazine core into larger, often fused, heterocyclic structures with significant potential in medicinal chemistry and materials science. nih.gov The pyridazine ring itself can influence the reactivity and subsequent stability of the newly formed systems. thieme.com

Reactions with Carbonyl and Dicarbonyl Compounds

A principal application of this compound is its reaction with mono- and dicarbonyl compounds. The condensation with aldehydes and ketones readily forms the corresponding hydrazones. This reaction is often the first step in a sequence leading to more complex molecules. For instance, the reaction of related 3-hydrazinopyridazines with isatin (B1672199) and its derivatives yields complex hydrazones, which can be further transformed. nih.gov

Of greater significance is the Knorr-type cyclocondensation reaction with 1,3-dicarbonyl compounds, such as β-ketoesters and β-diketones. This reaction is a classic and efficient method for constructing pyrazole (B372694) rings. The reaction between a hydrazine and a non-symmetrical β-diketone can be complex, potentially leading to a mixture of pyrazole regioisomers. researchgate.net The reaction proceeds through the formation of an intermediate that subsequently cyclizes and dehydrates to afford the aromatic pyrazole ring fused or linked to the parent pyridazine. This strategy has been widely employed to synthesize a variety of pyrazole-containing molecules. beilstein-journals.org

The general mechanism involves the initial attack of one of the hydrazine's nitrogen atoms on a carbonyl group of the dicarbonyl compound, followed by an intramolecular cyclization and elimination of water to yield the final heterocyclic product. researchgate.net

Table 1: Synthesis of Heterocycles from this compound and Carbonyl Reagents

Reagent TypeCarbonyl Compound ExampleResulting Heterocyclic SystemReaction Type
AldehydeBenzaldehydePyridazinyl-hydrazoneCondensation
KetoneIsatinIndolin-2-one-pyridazinyl-hydrazoneCondensation
β-DiketoneAcetylacetone (pentane-2,4-dione)Pyrazolyl-pyridazineCyclocondensation
β-KetoesterEthyl acetoacetatePyrazolonyl-pyridazineCyclocondensation
α-KetoacidPyruvic acidHydrazonopropionic acid derivativeCondensation

Formation of Fused Heterocyclic Systems

The true power of this compound as a building block is realized in its application to synthesize fused heterocyclic systems. In these reactions, the hydrazine moiety participates in the formation of a new ring that shares an edge with the parent pyridazine ring. This leads to rigid, polycyclic structures such as triazolopyridazines, tetrazolopyridazines, and pyridazino-triazines.

A common strategy involves the reaction of the hydrazino group with reagents containing two electrophilic sites or a latent electrophilic site that can be activated for cyclization. For example, reaction with nitrous acid generates an azide (B81097) intermediate, which can cyclize to form a tetrazolopyridazine ring. Similarly, reaction with acylating agents like acetic anhydride (B1165640) or formic acid can lead to the formation of a triazole ring fused to the pyridazine core, resulting in a triazolo[4,3-b]pyridazine system. nih.gov The synthesis of these fused systems is of particular interest as they are often associated with unique biological activities.

Detailed research on related hydrazinopyridazines has demonstrated their successful conversion into a variety of fused heterocycles:

Triazolo[4,3-b]pyridazines : Formed by reacting the hydrazino compound with reagents like acetic anhydride or by cyclization of an intermediate acyl-hydrazide. nih.gov These systems are created by forming a five-membered triazole ring fused to the pyridazine core.

Pyridazino[4',3':4,5]thieno[3,2-d]-1,2,3-triazines : More complex systems can be built through multi-step syntheses where the pyridazine-hydrazine is a key intermediate for forming a triazine ring fused to another heterocyclic system. researchgate.net

Pyrazolyl Derivatives : Cyclization with active methylene (B1212753) compounds can produce pyrazolyl derivatives attached to the pyridazine ring. researchgate.net

These transformations highlight the compound's role as a scaffold upon which complex molecular architectures can be systematically assembled. The choice of reagent dictates the nature of the resulting heterocyclic ring, allowing for the programmed synthesis of a diverse library of compounds.

Table 2: Examples of Fused Heterocyclic Systems Derived from Hydrazinopyridazines

ReagentResulting Fused SystemDescription
Acetic Anhydrides-Triazolo[4,3-b]pyridazineFormation of a fused five-membered triazole ring. nih.gov
Ethyl ChloroformateDiethoxycarbonyl derivativeIntermediate for further cyclization. researchgate.net
Phosgene / TriphosgenePyridazino[3,4-d]pyridazin-1-oneFormation of a fused six-membered pyridazinone ring.
Carbon DisulfideThiatriazolopyridazine derivativeFormation of a fused five-membered ring containing sulfur and nitrogen.
Nitrous Acid (from NaNO₂)Tetrazolo[1,5-b]pyridazineFormation of a fused five-membered tetrazole ring.

Application in Multicomponent Reactions (MCRs)

Modern synthetic chemistry increasingly relies on multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. The reactivity of this compound makes it an ideal candidate for such processes.

In a typical MCR scenario, the hydrazine can react sequentially with other components, such as an aldehyde and an active methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate), to construct highly substituted heterocyclic systems like pyrazolo[3,4-b]pyridines in a single, efficient operation. preprints.org These reactions are atom-economical and environmentally friendly, offering a powerful route to molecular complexity from simple starting materials. preprints.org The ability to generate complex pyrazole-based scaffolds through MCRs is a testament to the synthetic utility of hydrazine synthons. beilstein-journals.org

Biochemical Interactions and Mechanistic Studies of 3 Hydrazino 6 4 Methylphenyl Pyridazine Derivatives in Vitro Investigations

Enzyme Inhibition Studies (e.g., α-Glucosidase)

Pyridazine (B1198779) derivatives have been extensively studied as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme can help manage postprandial hyperglycemia, a key concern in diabetes mellitus. nih.gov In vitro assays have demonstrated that various synthesized pyridazine-based compounds exhibit potent inhibitory activity against α-glucosidase, with many showing greater potency than the standard drug, acarbose (B1664774). nih.govresearchgate.net

For instance, a series of pyridazine-triazole hybrid molecules were evaluated as inhibitors of rat intestinal α-glucosidase. nih.gov The majority of these compounds were active against the enzyme, with IC50 values ranging from 1.7 to 86.5 µM. nih.gov Another study on pyridazine derivatives reported IC50 values between 26.3 and 148.9 µM, which were also more potent than acarbose. researchgate.net The structure-activity relationship (SAR) analyses reveal that the nature and position of substituents on the molecule's rings significantly influence the inhibitory potency. nih.gov For example, in one series, a compound featuring a 4-bromo substituent was found to be approximately 100 times more active than acarbose. nih.gov Similarly, another study identified a derivative, N'-(5,6-diphenyl-1,2,4-triazin-3-yl)-4-methoxybenzohydrazide, as being 60 times more potent than acarbose with an IC50 value of 12.0 μM. researchgate.net

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Pyridazine Derivatives

Compound SeriesMost Potent Compound ExampleIC50 Value (µM)Reference CompoundReference IC50 (µM)
Pyridazine-Triazole HybridsCompound 10k (4-bromo substituent)1.7 nih.govAcarbose173 nih.gov
Pyridazine-based Thiobenzyl DerivativesCompound 5m 26.3 - 148.9 (range for series) researchgate.netAcarbose>150 researchgate.net
4-hydroxyquinolinone-hydrazonesCompound 6l and 6m 93.5 (lowest in series) nih.govAcarbose752.0 nih.gov
3-aceto(benzo)hydrazide-1,2,4-triazinesCompound 2A 12.0 researchgate.netAcarbose~720 researchgate.net

This table is interactive. You can sort the columns by clicking on the headers.

Molecular Interactions with Specific Biological Pathways (e.g., JNK1 Pathway via Molecular Docking)

Molecular docking simulations have provided critical insights into how pyridazine derivatives interact with biological targets at a molecular level. A notable example is the investigation of their interaction with the c-Jun N-terminal kinase 1 (JNK1) pathway, which is implicated in cancer cell proliferation and survival. nih.gov

A study focused on a series of novel 3,6-disubstituted pyridazine derivatives identified a specific compound, 9e , with significant anticancer activity. nih.gov Molecular docking and subsequent dynamics simulations were employed to predict and confirm its binding mode within the JNK1 active site. nih.gov The simulations revealed that the compound fits stably into the JNK1 binding pocket. The binding is stabilized by key interactions, including hydrogen bonds and hydrophobic interactions with specific amino acid residues in the kinase's ATP-binding site. This binding is predicted to interfere with the phosphorylation and subsequent activation of JNK1. nih.gov By inhibiting JNK1, the compound can downregulate the activity of its downstream targets, such as the transcription factors c-Jun and c-Fos, which are essential for promoting the cell cycle. nih.gov

In Vitro Antimicrobial Potential against Microorganism Strains

The pyridazine scaffold is a component of various derivatives tested for their antimicrobial properties against a range of bacterial and fungal strains. Studies have evaluated these compounds against both Gram-positive and Gram-negative bacteria.

In one study, derivatives were screened against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), among others. nih.gov Another investigation into a series of 3,4-dihydro-s-triazinobenzimidazole derivatives found that 12 of the 31 compounds tested showed in vitro antimicrobial activity, which was specific to Gram-positive bacteria. nih.gov The most effective compounds in this series were those containing a halogenated phenyl group on the triazine ring. nih.gov Conversely, these specific derivatives showed no significant activity against the tested Gram-negative species or fungi. nih.gov

The emergence of extensively drug-resistant (XDR) pathogens like Salmonella Typhi has spurred the search for new antibacterial agents. mdpi.com Pyrazine (B50134) carboxamide derivatives have been synthesized and tested against clinically isolated XDR S. Typhi, with one compound demonstrating a minimum inhibitory concentration (MIC) of 6.25 mg/mL. mdpi.com

Table 2: Summary of In Vitro Antimicrobial Screening of Pyridazine and Related Derivatives

Compound ClassTested Microorganism(s)Result
Hydrazone derivatives of pyridazineStaphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa nih.govSome products showed biological activity, with one hydrazone derivative being the most potent. nih.gov
3,4-dihydro-s-triazinobenzimidazole derivativesGram-positive bacteria, Gram-negative bacteria, Fungi nih.govActive against Gram-positive bacteria; no significant activity against Gram-negative bacteria or fungi. nih.gov
Pyrazine carboxamidesExtensively Drug-Resistant (XDR) Salmonella Typhi mdpi.comOne derivative showed strong antibacterial activity with an MIC of 6.25 mg/mL. mdpi.com
Diazine derivativesFungal strains, Gram-positive and Gram-negative bacterial strains rdd.edu.iqCertain prepared compounds were tested for antimicrobial activities. rdd.edu.iq

This table is interactive. You can sort the columns by clicking on the headers.

Mechanistic Insights into Biochemical Target Engagement

Understanding the precise mechanism of how these compounds engage with their biochemical targets is crucial. For enzyme inhibitors, kinetic studies are often performed to determine the mode of inhibition. In the case of α-glucosidase inhibition by pyridazine derivatives, a kinetic study revealed a competitive mode of inhibition for the most potent compounds. nih.govresearchgate.net This indicates that the inhibitor molecule binds to the active site of the enzyme, directly competing with the natural substrate. Molecular docking studies support this finding, showing that the inhibitor occupies the active site and forms key interactions, such as hydrogen bonds and Pi-Pi stacking, with critical amino acid residues like Asp282, Trp481, and Asp616. researchgate.net

For pathway-targeted agents, mechanistic studies focus on downstream effects. The inhibition of the JNK1 pathway by pyridazine derivative 9e provides a clear example. nih.gov The engagement with JNK1 leads to a measurable reduction in the phosphorylation of its primary downstream target, c-Jun. nih.gov This, in turn, suppresses the AP-1 transcription factor family, which is known to drive the transcription of genes involved in cell proliferation, like cyclin D1. nih.gov The study demonstrated that this inhibition ultimately restored the activity of the p53 tumor suppressor protein, leading to increased necrosis in tumors. nih.gov This cascade of events illustrates a clear mechanistic link from initial target engagement to the observed anti-cancer effect in vitro.

Future Research Directions and Unexplored Avenues for 3 Hydrazino 6 4 Methylphenyl Pyridazine

Development of Novel Synthetic Routes and Derivatization Strategies

The synthesis of pyridazine (B1198779) derivatives is well-established, often involving the cyclization of 1,4-dicarbonyl compounds with hydrazine (B178648). mdpi.com However, future research should focus on developing more efficient, scalable, and environmentally benign synthetic pathways specifically for 3-Hydrazino-6-(4-methylphenyl)pyridazine.

A primary avenue for future synthesis could involve the reaction of a suitable precursor, such as 3-chloro-6-(4-methylphenyl)pyridazine, with hydrazine hydrate (B1144303). This method is a common strategy for introducing the hydrazino group onto the pyridazine ring. nih.govgoogle.com An alternative approach could start from 4-oxo-4-(p-tolyl)butanoic acid, which can be cyclized with hydrazine to form the pyridazinone ring, followed by functional group manipulation to yield the target hydrazino derivative. researchgate.net A particularly innovative route to explore would be the reaction of a tolyl-substituted fulvene (B1219640) with hydrazine hydrate, a method that has been successful for synthesizing related aryl-substituted pyridazines. liberty.edu

Once a robust synthesis of the parent compound is established, the focus should shift to derivatization. The hydrazino group is a versatile handle for a wide array of chemical transformations. Future work should explore its reaction with various electrophiles to create novel libraries of compounds.

Table 1: Proposed Derivatization Strategies for this compound

Reactant ClassReagent ExamplePotential Product ClassResearch Goal
Aldehydes/KetonesBenzaldehydeHydrazonesCreation of Schiff bases for biological screening or as ligands.
Isocyanates/IsothiocyanatesPhenyl isocyanateSemicarbazides/ThiosemicarbazidesExploration of anticancer and kinase inhibitory potential. nih.gov
Acyl Halides/AnhydridesAcetyl chlorideAcylhydrazidesModulation of electronic properties and biological activity.
Sulfonyl Chloridesp-Toluenesulfonyl chlorideSulfonohydrazidesDevelopment of potential enzyme inhibitors. researchgate.net
β-Dicarbonyl CompoundsAcetylacetonePyrazole (B372694) derivativesSynthesis of new heterocyclic systems with unique properties.

These derivatization strategies would significantly expand the chemical space around the core scaffold, providing a rich library for subsequent biological and materials science investigations.

Advanced Spectroscopic and Structural Investigations

A thorough characterization of this compound is fundamental. While basic spectroscopic data can be predicted, detailed experimental investigation is crucial. Future research must include a comprehensive analysis using modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) will be essential to confirm the structure and purity of the synthesized compound and its derivatives. chemicalbook.com High-resolution mass spectrometry (HRMS) will provide definitive evidence of the elemental composition. researchgate.net Infrared (IR) spectroscopy should be used to identify key functional groups, such as the N-H stretches of the hydrazine moiety and the aromatic C-H bonds. liberty.edu

A critical and currently absent piece of data is the single-crystal X-ray diffraction structure. Obtaining a high-quality crystal and performing X-ray analysis would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and conformation. researchgate.net This structural data is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding patterns involving the hydrazino group, which can influence physical properties and biological activity. nih.gov The planarity and dihedral angles between the pyridazine and phenyl rings would also be precisely determined, offering insights for computational modeling. researchgate.net

Table 2: Proposed Spectroscopic and Structural Analysis Plan

TechniquePurposeExpected Key Findings
¹H NMRStructural confirmation and purity assessment.Chemical shifts and coupling constants for aromatic and hydrazino protons.
¹³C NMRCarbon skeleton confirmation.Chemical shifts for all unique carbon atoms in the molecule. nih.gov
HRMSElemental composition determination.Exact mass measurement confirming the molecular formula C₁₁H₁₂N₄.
FT-IRFunctional group identification.Characteristic N-H, C=N, C=C, and C-H stretching and bending vibrations. nih.gov
UV-Vis SpectroscopyElectronic transition analysis.Absorption maxima (λmax) related to π-π* and n-π* transitions.
Single-Crystal X-ray DiffractionDefinitive 3D structure determination.Bond lengths, angles, crystal packing, and intermolecular interactions. uomphysics.net

Deeper Dive into Theoretical Modeling and Prediction

Computational chemistry offers powerful tools to predict and rationalize the properties of molecules. Future research should employ theoretical modeling, particularly Density Functional Theory (DFT), to gain a deeper understanding of this compound.

DFT calculations can be used to optimize the molecular geometry and compare it with experimental data from X-ray crystallography. uomphysics.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution will provide insights into the molecule's electronic structure, reactivity, and potential as an electronic material. researchgate.netscifiniti.com The HOMO-LUMO energy gap is a key parameter for estimating chemical reactivity and kinetic stability. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack, guiding further derivatization strategies. Other quantum chemical parameters like electronegativity, chemical hardness, and softness can also be calculated to predict the molecule's behavior in various chemical environments. researchgate.net These theoretical studies can also be extended to the designed derivatives to create a predictive model for structure-property relationships.

Expansion of Non-Clinical Applications and Materials Science Exploitation

The unique electronic and structural features of pyridazine derivatives suggest their potential in materials science. lifechemicals.com The presence of multiple nitrogen atoms makes this compound an excellent candidate for investigation as a ligand in coordination chemistry and for the construction of metal-organic frameworks (MOFs). The hydrazine group and the pyridazine nitrogens can act as coordination sites for various metal ions. mdpi.com

Future research should explore the synthesis of coordination polymers and discrete metal complexes. These materials could be investigated for applications in catalysis, gas storage, or as magnetic materials. Another promising avenue is the exploration of the compound's optical properties. Pyridazine-based systems have been studied for applications as chemiluminescent materials and in nonlinear optics. mdpi.com The extended π-system of this compound could be conducive to interesting photophysical behaviors, such as fluorescence, which could be harnessed for developing organic light-emitting diodes (OLEDs) or chemical sensors. researchgate.net

Exploration of New Biochemical Targets and Mechanisms (In Vitro)

Pyridazine derivatives are well-represented in medicinal chemistry, with many exhibiting potent biological activities. acs.org A significant future direction for this compound is the systematic in vitro screening against various biochemical targets.

Kinase inhibition is a particularly promising area. Numerous pyridazine-containing compounds have been identified as potent inhibitors of various protein kinases, such as FER, FES, JNK1, and ALK, which are implicated in cancer and inflammatory diseases. nih.govnih.govacs.org Therefore, an initial screening of this compound and its derivatives against a broad panel of kinases is highly recommended.

Another area of interest is its potential as a cholinesterase inhibitor. Some N-substituted (p-tolyl)pyridazinone derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net Given the structural similarity, this warrants investigation.

Table 3: Proposed In Vitro Biochemical Target Screening

Target ClassSpecific Target ExampleRationale
Protein KinasesFER, JNK1, ALK, FLT3Pyridazine scaffold is a known kinase inhibitor pharmacophore. nih.govnih.gov
CholinesterasesAChE, BChEStructurally related p-tolyl pyridazinones are active. researchgate.net
Monoamine OxidasesMAO-A, MAO-BThe approved drug Minaprine is a pyridazine-based MAO inhibitor. nih.gov
Various Cancer Cell LinesNCI-60 PanelTo assess general anticancer activity and identify sensitive cell lines. nih.gov

Initial hits from these screenings would then be followed by more detailed mechanistic studies, such as determining the mode of inhibition and IC₅₀ values.

Interdisciplinary Research Opportunities

The full potential of this compound can best be unlocked through interdisciplinary collaboration.

Medicinal and Computational Chemistry: Combining synthetic derivatization with computational docking studies can accelerate the discovery of potent and selective enzyme inhibitors. nih.govresearchgate.net Theoretical models can predict binding affinities and guide the design of new derivatives with improved activity.

Materials Science and Physical Chemistry: The synthesis of new metal complexes or organic materials should be coupled with detailed photophysical and electrochemical characterization to understand their properties and guide the design of functional materials for electronic or optical applications. mdpi.com

Chemical Biology and Synthetic Chemistry: The discovery of a biological activity should feed back into the synthetic strategy, prompting the creation of focused libraries to establish clear structure-activity relationships (SAR). This iterative process is crucial for optimizing lead compounds for drug discovery.

By pursuing these multifaceted research avenues, the scientific community can systematically unravel the chemical, physical, and biological properties of this compound, paving the way for its potential application in diverse scientific fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 3-Hydrazino-6-(4-methylphenyl)pyridazine?

  • Methodology : The compound is synthesized via nucleophilic substitution of a chlorinated precursor (e.g., 3-chloro-6-(4-methylphenyl)pyridazine) with hydrazine. Key steps include:

  • Reaction Setup : Refluxing the chloro precursor with hydrazine hydrate in isopropyl alcohol under an inert atmosphere (N₂) at 60–100°C for 4–6 hours .
  • Purification : Post-reaction, the product is isolated via solvent evaporation, followed by recrystallization or column chromatography (e.g., silica gel with CH₂Cl₂/MeOH mixtures) to achieve >95% purity .
    • Critical Parameters : Temperature control prevents side reactions (e.g., over-oxidation), while inert atmospheres minimize degradation.

Q. How can the purity and structural integrity of this compound be confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., hydrazino group at C3, methylphenyl at C6) and absence of residual solvents .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₁H₁₁N₄) and detects isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>98%) by quantifying residual impurities .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • In Vitro Screening :

  • Enzyme Inhibition : Test against kinases (e.g., PDE3) or receptors (e.g., adrenergic) using fluorometric assays .
  • Cell-Based Assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cardiac myocytes or cancer cell lines .
    • In Vivo Models : Acute toxicity studies in rodents (LD₅₀ determination) precede efficacy testing in disease models (e.g., heart failure in dogs at 0.1–3.0 mg/kg IV) .

Advanced Research Questions

Q. How does the substitution pattern influence the compound’s structure-activity relationship (SAR)?

  • SAR Strategies :

  • Analog Synthesis : Replace the 4-methylphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) substituents to modulate electronic effects .
  • Hydrazine Modifications : Test acylated or alkylated hydrazine derivatives to alter solubility and bioavailability .
    • Data Interpretation : Correlate substituent effects with activity (e.g., cardiotonic potency) using regression models. For example, bulky groups at C6 may reduce receptor binding .

Q. How to design experiments to resolve contradictions in reported biological activity data?

  • Case Study : If one study reports cardiotonic activity (142% increase in cardiac contractility at 3 mg/kg) , while another shows no effect:

  • Replication : Verify compound purity (HPLC, elemental analysis) and dosing protocols (vehicle, administration route) .
  • Model Variability : Compare species-specific responses (e.g., dogs vs. rodents) or disease states (e.g., healthy vs. infarcted hearts) .
    • Advanced Tools : Use knockout animal models to identify target pathways (e.g., cAMP/PKA signaling) .

Q. What computational methods can predict binding modes and off-target interactions?

  • In Silico Workflow :

  • Docking Studies : Use AutoDock Vina to model interactions with PDE3 or β-adrenergic receptors .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • ADMET Prediction : SwissADME predicts logP (2.1), BBB permeability, and CYP450 inhibition risks .

Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?

  • Process Chemistry :

  • Solvent Screening : Replace isopropyl alcohol with cheaper solvents (e.g., ethanol) while maintaining reflux efficiency .
  • Catalysis : Test phase-transfer catalysts (e.g., TBAB) to accelerate hydrazine substitution .
  • Green Chemistry : Implement microwave-assisted synthesis to reduce reaction time (15–30 minutes vs. hours) .

Methodological Considerations

  • Data Contradiction Analysis : Always cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Structural Characterization : Single-crystal X-ray diffraction (as in ) resolves ambiguous NMR assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydrazino-6-(4-methylphenyl)pyridazine
Reactant of Route 2
3-Hydrazino-6-(4-methylphenyl)pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.